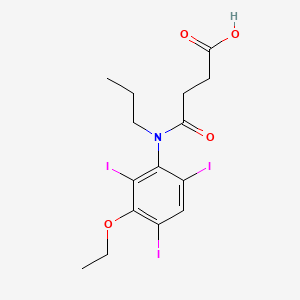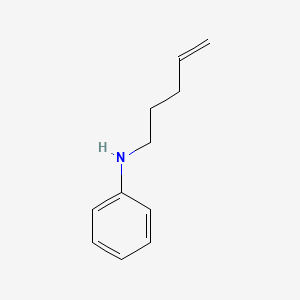
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Nitration: Introduction of the nitro group into an aromatic ring.
Etherification: Formation of the propoxy group through a nucleophilic substitution reaction.
Coupling Reactions: Formation of the phenoxy linkage.
Introduction of Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Formation of Benzonitrile: This can be done through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile may have applications in various fields, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)-5-(trifluoromethyl)benzonitrile
- 2-(3-Propoxyphenoxy)-5-(trifluoromethyl)benzonitrile
- 2-(4-Nitro-3-propoxyphenoxy)benzonitrile
Uniqueness
The unique combination of functional groups in 2-(4-Nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile may confer distinct chemical properties, such as increased reactivity or specific binding affinity, making it valuable for certain applications.
Properties
CAS No. |
50594-39-3 |
|---|---|
Molecular Formula |
C17H13F3N2O4 |
Molecular Weight |
366.29 g/mol |
IUPAC Name |
2-(4-nitro-3-propoxyphenoxy)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C17H13F3N2O4/c1-2-7-25-16-9-13(4-5-14(16)22(23)24)26-15-6-3-12(17(18,19)20)8-11(15)10-21/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
HKCLQQDXGSWBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


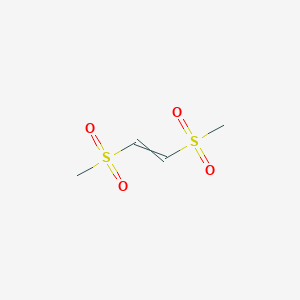
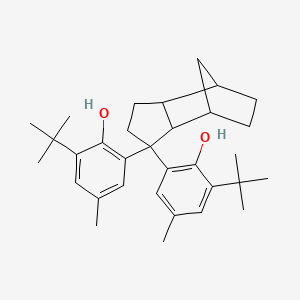




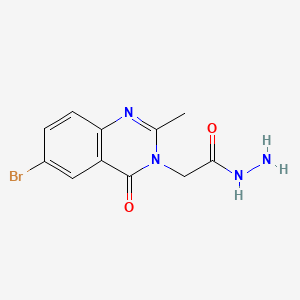


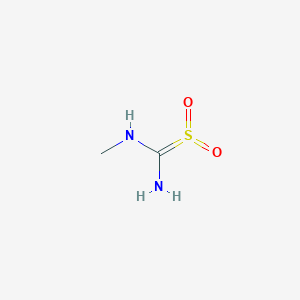
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)

